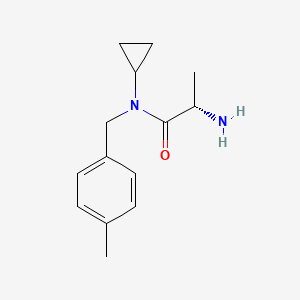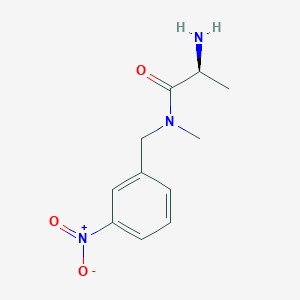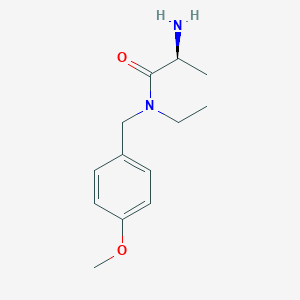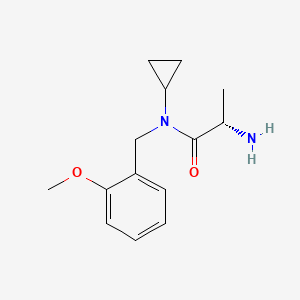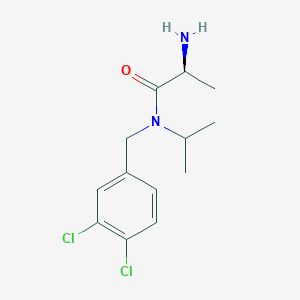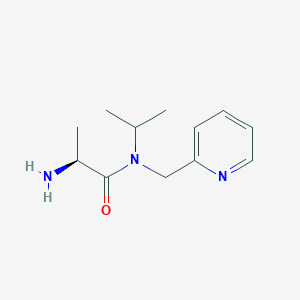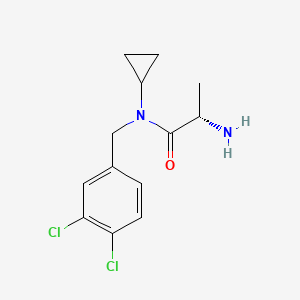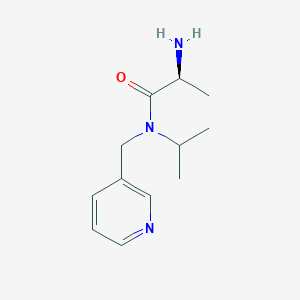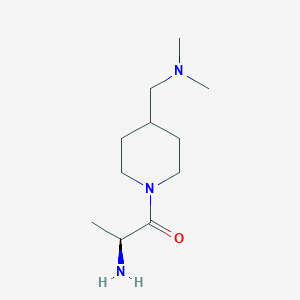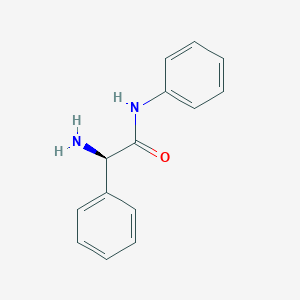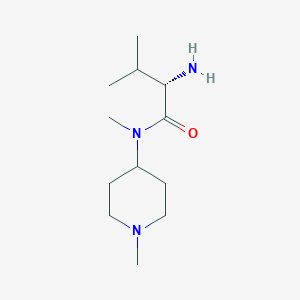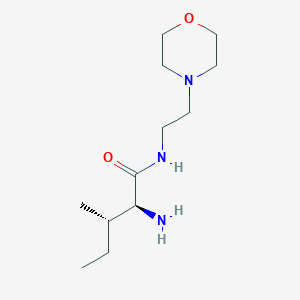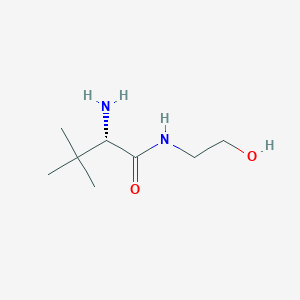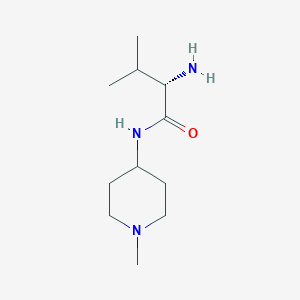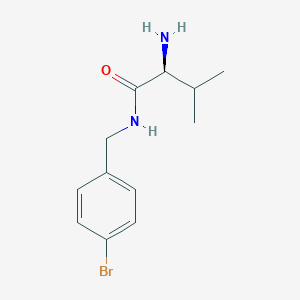
(S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide: . This compound features a bromine atom on the benzyl group, which can influence its chemical properties and reactivity
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with (S)-2-amino-3-methylbutanoic acid and 4-bromobenzylamine.
Reaction Conditions: The reaction involves the formation of an amide bond through a coupling reaction, often using coupling agents like carbodiimides (e.g., DCC, EDC) or activating reagents like HATU.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes.
Chemical Reactions Analysis
(S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide: can undergo various chemical reactions, including:
Oxidation: The bromine atom on the benzyl group can be oxidized to form a bromine oxide derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or KMnO4 are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Amines.
Substitution Products: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various chemical products, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom on the benzyl group can influence its binding affinity to enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide: can be compared with other similar compounds, such as:
N-(4-bromobenzyl)-3-methylbutyramide: This compound lacks the amino group, which can affect its reactivity and biological activity.
2-Amino-N-(4-bromobenzyl)-butyramide: This compound has a different alkyl chain length, which can influence its properties and applications.
N-(4-bromobenzyl)-butyramide: This compound lacks the methyl group, which can affect its chemical behavior and biological effects.
Uniqueness: The presence of the amino group and the methyl group in This compound makes it unique compared to its analogs, providing distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-bromophenyl)methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-8(2)11(14)12(16)15-7-9-3-5-10(13)6-4-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPILAXUJBECJ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
